N-methoxy-N,2-dimethylbutanamide
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Overview
Description
N-methoxy-N,2-dimethylbutanamide: is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a derivative of butanamide, characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methoxy-N,2-dimethylbutanamide can be synthesized through the acylation of secondary amines with acyl chlorides . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- N-methoxy-N,3-dimethylbutanamide
- N-methoxy-N-methylbutanamide
Comparison: N-methoxy-N,2-dimethylbutanamide is unique due to the specific positioning of its methoxy and methyl groups, which can influence its reactivity and interactions compared to other similar compounds .
Conclusion
This compound is a versatile compound with potential applications in organic synthesis, industry, and possibly in biological and medicinal research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.
Properties
IUPAC Name |
N-methoxy-N,2-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5-6(2)7(9)8(3)10-4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOWMZZDIZSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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